Product packaging for Ferrous Ascorbate(Cat. No.:CAS No. 24808-52-4)

Ferrous Ascorbate

Cat. No.: B1447146
CAS No.: 24808-52-4
M. Wt: 406.08 g/mol
InChI Key: RFBYLSCVRUTUSB-ZZMNMWMASA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance in Coordination Chemistry

The interaction between L-ascorbic acid and iron(II) ions provides a compelling case study in coordination chemistry. L-ascorbic acid possesses multiple donor atoms, specifically the oxygen atoms at the 2- and 3-positions of the furan (B31954) ring, which are capable of coordinating with the iron center following deprotonation. researchgate.netnih.gov This chelation results in the formation of a stable complex. The stoichiometry of this complex is commonly reported as 1:2, with one iron(II) ion coordinated to two ascorbate (B8700270) ligands (di-L-ascorbate).

Spectroscopic studies, including Mössbauer spectroscopy and time-resolved stopped-flow spectrophotometry, have been instrumental in characterizing the structure and properties of these complexes. mdpi.com Research indicates that the iron(II) center in the complex often adopts a distorted octahedral geometry. This coordination environment is a key determinant of the complex's stability and reactivity.

The synthesis of L-Ascorbic acid iron(II) is typically achieved through the direct reaction of a ferrous salt, such as ferrous sulfate (B86663) (FeSO₄), with L-ascorbic acid in an aqueous solution. Key parameters in the synthesis include maintaining an acidic medium to prevent the oxidation of Fe²⁺ to Fe³⁺ and controlling the temperature to avoid the degradation of ascorbic acid.

Table 1: Key Research Findings on L-Ascorbic Acid Iron(II) Complex

Research Area Key Findings Analytical Techniques Used
Structure Distorted octahedral geometry. Mössbauer Spectroscopy, Time-resolved Stopped-flow Spectrophotometry. mdpi.com
Stoichiometry Commonly a 1:2 ratio of Iron(II) to Ascorbate. Nuclear Magnetic Resonance (NMR).
Synthesis Direct reaction of ferrous sulfate and L-ascorbic acid in an acidic aqueous solution. Not applicable

| Redox Properties | L-ascorbic acid acts as a reducing agent, maintaining iron in the Fe²⁺ state. | UV-Vis Spectrophotometry, EPR Spin Trapping Spectroscopy. nih.gov |

Interdisciplinary Relevance in Chemical Sciences

The significance of L-Ascorbic acid iron(II) complexes extends beyond fundamental coordination chemistry into various interdisciplinary areas of the chemical sciences. A primary area of interest is its role in redox chemistry. L-ascorbic acid is a potent reducing agent, and this property is central to the stability of the iron(II) complex, as it prevents the oxidation of the ferrous ion to the ferric (Fe³⁺) state. This redox relationship is crucial in understanding the behavior of this complex in different chemical environments.

Furthermore, the L-Ascorbic acid iron(II) complex is implicated in Fenton and Fenton-like reactions. In the presence of hydrogen peroxide, the Fe²⁺ in the complex can catalyze the formation of highly reactive hydroxyl radicals. nih.gov This pro-oxidant activity is a key area of investigation, particularly in the context of oxidative stress and its chemical basis. mdpi.comnih.gov The interplay between the antioxidant properties of ascorbic acid and the pro-oxidant potential of the iron complex presents a fascinating area of study.

The study of L-Ascorbic acid iron(II) complexes also intersects with materials science. For instance, ascorbic acid is used as a reducing and capping agent in the synthesis of iron oxide nanoparticles. tandfonline.com Understanding the coordination chemistry between iron and ascorbate is crucial for controlling the size, stability, and properties of these nanomaterials.

The complex's behavior in solution, including its stability constants and redox potential at different pH values, is another critical area of research. researchgate.net These properties are fundamental to predicting its reactivity and speciation in various aqueous systems, which has implications for environmental chemistry and biochemistry. researchgate.nete3s-conferences.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12FeO12.2H<br>C12H14FeO12 B1447146 Ferrous Ascorbate CAS No. 24808-52-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia.

CAS No.

24808-52-4

Molecular Formula

C12H12FeO12.2H
C12H14FeO12

Molecular Weight

406.08 g/mol

IUPAC Name

bis((2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate);iron(2+)

InChI

InChI=1S/2C6H8O6.Fe/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m00./s1

InChI Key

RFBYLSCVRUTUSB-ZZMNMWMASA-L

impurities

Oxalic acid < 0.2%
Heavy metals (as Pb): < 10 mg/kg

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.[Fe+2]

Canonical SMILES

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Fe+2]

Color/Form

Crystals (usually plates, sometimes needles, monoclinic system)
White crystals (plates or needles)
White to slightly yellow crystals or powder ... gradually darkens on exposure to light

density

1.65 (NTP, 1992) - Denser than water;  will sink
1.65 g/cu cm at 25 °C
1.65 g/cm³

melting_point

374 to 378 °F (decomposes) (NTP, 1992)
Between 189 °C and 193 °C with decomposition
190-192 °C (some decomposition)
Melting point = 465.15 deg K, decomposes.
191 °C

physical_description

L-ascorbic acid is a white to very pale yellow crystalline powder with a pleasant sharp acidic taste. Almost odorless. (NTP, 1992)
Liquid;  Dry Powder
White to pale yellow, odourless crystalline powder
White solid;  [Merck Index] White to yellow odorless solid;  [ICSC] Powder;  [Sigma-Aldrich MSDS]
Solid
ODOURLESS WHITE-TO-SLIGHTLY-YELLOW CRYSTALS OR POWDER.

Related CAS

134-03-2 (monosodium salt)

solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992)
Insoluble in ether, chloroform, benzene, petroleum ether, oils, fats, fat solvents
1 g dissolves in about 3 ml of water.
The solubility in g/mL is 0.33 in water, 0.033 in 95 wt% ethanol, 0.02 in absolute ethanol, 0.01 in glycerol USP, 0.05 in propylene glycol.
Solubility in water: 80% at 100 °C, 40% at 45 °C
400 mg/mL at 40 °C
Solubility in water, g/100ml: 33

Origin of Product

United States

Coordination Chemistry and Complex Formation of L Ascorbic Acid Iron Ii

Ligand Characteristics of L-Ascorbic Acid

L-ascorbic acid (H₂Asc) is a weak dibasic acid with multiple potential donor atoms, making it a versatile ligand for metal ions like iron. mdpi.comnih.gov Its coordination behavior is intrinsically linked to its state of deprotonation and the spatial arrangement of its functional groups.

L-ascorbic acid has two acidic protons with pKa values of approximately 4.1-4.25 and 11.79. mdpi.comnih.gov At physiological pH, it primarily exists as the monoanionic ascorbate (B8700270) (HAsc⁻), where the hydroxyl group at the C3 position is deprotonated. mdpi.comnih.gov This deprotonation is key to its function as a ligand. The resulting negative charge is delocalized between the oxygen atoms at C1 and C3, enhancing the stability of the anion. mdpi.comresearchgate.net

The primary binding sites for metal ions are the oxygen atoms of the deprotonated hydroxyl groups. researchgate.net Specifically, the alpha oxo-hydroxy and di-hydroxy groups are well-suited for coordinating with iron. nih.gov The interaction is generally thought to occur through chelation involving the oxygen atoms at the C2 and C3 positions following the displacement of hydrogen atoms. mdpi.comresearchgate.net

The different protonation states of L-ascorbic acid across a pH range of 2.0 to 12.0 are LH₂, LH⁻, and L²⁻. researchgate.net These varying forms influence the type and stability of the complexes formed with metal ions.

Table 1: Deprotonation States of L-Ascorbic Acid and Predominant Species at Various pH Ranges

pH RangePredominant SpeciesDescription
2.0 - 5.0LH₂Fully protonated L-ascorbic acid. researchgate.net
2.0 - 10.0LH⁻Monoanionic ascorbate, deprotonated at the C3 hydroxyl group. researchgate.net
10.0 - 12.0L²⁻Dianionic ascorbate, deprotonated at both C2 and C3 hydroxyl groups. researchgate.net

This table illustrates the different forms of L-ascorbic acid present in solution as a function of pH, which dictates its coordinating ability.

The ascorbate anion can coordinate to a metal center in several ways, exhibiting different denticities. libretexts.org

Monodentate: In some instances, the ascorbate anion (HL⁻) can act as a monodentate ligand, binding through a single oxygen atom. colab.wsnih.gov This type of coordination is observed in the dissociation of ferrous ascorbate in aqueous solution. colab.wsnih.gov

Bidentate: The most common chelation mode involves the ascorbate anion binding as a bidentate ligand through the oxygen atoms at the C2 and C3 positions. researchgate.netresearchgate.net This forms a stable five-membered ring with the metal ion.

Tridentate: While less common for ascorbate itself, tridentate coordination, where a ligand binds through three donor atoms, is a recognized mode of chelation for other molecules. libretexts.orgmdpi.com Some studies have explored the possibility of tridentate binding for certain ligands with iron. nih.gov

The ability of a ligand to bind through multiple donor atoms simultaneously is known as the chelate effect, which generally leads to more stable complexes. libretexts.org

Stoichiometry and Structural Elucidation of Iron-Ascorbate Complexes

The interaction between L-ascorbic acid and iron(II) leads to the formation of complexes with varying stoichiometry and structure, which are highly dependent on the reaction conditions.

The formation of L-Ascorbic Acid Iron(II), also known as this compound, is a prime example of coordination chemistry. These complexes are typically formed by the reaction of an iron(II) salt with L-ascorbic acid in an aqueous solution. ontosight.ai The iron(II) ion acts as the central metal ion, and ascorbate molecules coordinate to it. ontosight.ai

The stoichiometry of the iron(II)-ascorbate complex is commonly reported as 1:2 (Fe²⁺:ascorbate). researchgate.net However, the complex [Fe(HL)₂] can dissociate in aqueous solution into a monomeric cationic species [Fe(HL)]⁺, Fe²⁺, and HL⁻. colab.wsnih.gov The stability constant for [Fe(HL)]⁺ is relatively low, suggesting that at a pH of around 5, the complex is almost completely dissociated. colab.wsnih.gov Spectroscopic studies, including Mössbauer spectroscopy, have been instrumental in characterizing these complexes, revealing a distorted octahedral coordination environment for the Fe²⁺ ion in a polymeric structure where ascorbate dianions utilize all their oxygen atoms as donors. nih.gov

In the presence of oxygen, the coordination chemistry becomes more complex. Iron(II) can be oxidized to iron(III), which then forms complexes with ascorbate. birzeit.edu These iron(III)-ascorbate complexes are often transient intermediates. mdpi.combirzeit.edu Spectroscopic studies have identified the transient appearance of colored intermediates, such as a purple iron(III)-ascorbate complex, when iron(II)/ascorbate mixtures react with oxygen at a pH of 6-7. birzeit.edu

These iron(III) complexes are unstable and rapidly undergo intramolecular electron transfer, where the ascorbate ligand reduces the iron(III) back to iron(II). mdpi.comresearchgate.netresearchgate.net This process occurs on a millisecond timescale and involves the formation of an ascorbyl radical. mdpi.comnih.gov This redox cycling between iron(II) and iron(III) is a key feature of the iron-ascorbate system. mdpi.com The reduction of Fe(III) by ascorbic acid can proceed through an inner-sphere mechanism involving an Fe³⁺-chelate complex. nih.govresearchgate.net

The pH of the solution is a critical factor that governs the formation, stability, and types of iron-ascorbate complexes present. ontosight.airesearchgate.net

At acidic pH values (e.g., pH 2.7), the ionization of iron and its conversion to the ferrous (Fe²⁺) state are favored, and ascorbic acid aids this process. researchgate.net As the pH increases towards neutrality, the situation changes. Between pH 6 and 8, ascorbate can enhance the solubility of iron. colab.wsnih.gov However, in neutral or alkaline conditions, the iron(II)-ascorbate complex is more prone to oxidation.

The speciation of iron-ascorbate complexes is highly pH-dependent. At physiological pH (around 7.4), iron ascorbate solutions can rapidly form mononuclear chelatable Fe³⁺ species. cambridge.org Studies have shown that the stoichiometry of iron complexes can be sensitive to pH, with different species dominating in slightly acidic (pH 3-5) versus neutral environments. mdpi.com For instance, in the Fe(II)-Fe(III)-ascorbic acid system, a decrease in the electromotive force with increasing pH in an acidic medium indicates the formation of Fe(III) complexes over a wide pH range from 0.8 to 9.6. e3s-conferences.org The distribution of different complex species, such as MLH₂, MLH, and ML₂, varies significantly with pH. semanticscholar.org

Table 2: Effect of pH on Iron-Ascorbate System

pH RangePredominant Processes and Species
Acidic (e.g., 2.7) Favors ionization and conversion to Fe²⁺, aided by ascorbic acid. researchgate.net
Slightly Acidic (3-5) Formation of redox-active Fe(III) complexes in equilibrium. mdpi.com The Fe(II)-ascorbic acid complex is supported at pH 4. researchgate.net
Near Neutral (6-8) Enhanced solubility of iron by ascorbate. colab.wsnih.gov Rapid formation of mononuclear chelatable Fe³⁺ species at pH > 7.0. cambridge.org
Neutral to Alkaline Increased susceptibility of the Fe(II)-ascorbate complex to oxidation.

This table summarizes the key pH-dependent behaviors and equilibria in the L-ascorbic acid iron(II) system.

Mixed Ligand Complexation Involving L-Ascorbic Acid Iron(II)

The coordination chemistry of L-ascorbic acid with iron(II) is foundational to understanding its role in various chemical systems. However, the binary Fe(II)-ascorbate complex rarely exists in isolation. It readily participates in the formation of ternary or mixed-ligand complexes by interacting with other molecules (co-ligands) present in the system. This complexation involves the coordination of one or more different types of ligands to the central iron atom, in addition to ascorbate. The formation of these mixed-ligand systems can significantly alter the physicochemical properties of the iron center, including its stability, solubility, redox potential, and reactivity. nih.gov

Co-ligand Interactions (e.g., with Deferiprone (B1670187), Citrate (B86180), Ofloxacin)

The interaction of the L-ascorbic acid iron(II) complex with various co-ligands has been a subject of detailed research, revealing a range of coordination behaviors and resulting properties.

Deferiprone

Deferiprone (L1), a well-established iron chelator, can form mixed-ligand complexes with iron and ascorbic acid. nih.gov Studies using UV-Vis spectrophotometry, NMR spectroscopy, and EPR spin trapping have shown that ascorbic acid can substitute one deferiprone ligand in a ferric iron complex (FeL1₃) to form a new mixed chelate complex, L1₂AscFe. mdpi.comnih.govresearchgate.net This substitution and formation of a ternary complex occur even though the stability constant of the iron-ascorbate complex is significantly lower than that of the iron-deferiprone complex. mdpi.comnih.gov A key finding is that this mixed chelate complex is redox-stable at a neutral pH of 7.4. mdpi.comnih.govresearchgate.net However, the complex decomposes under more acidic conditions (pH 4-5). mdpi.comnih.gov This interaction is noteworthy as deferiprone has been shown to inhibit the pro-oxidant effects often associated with iron/ascorbate mixtures. nih.gov

Citrate

Citrate, a low-molecular-weight natural chelator, interacts with iron and ascorbic acid to form a mixed ascorbate-iron-citrate complex. nih.gov This ternary system is redox-active. nih.govresearchgate.net Electrochemical studies have determined the electrode potential of the Fe³⁺/Fe²⁺ citrate couple within this mixed complex to be approximately 0 V. nih.govresearchgate.net The kinetics of the interaction reveal a two-step process: the initial, rapid formation of the mixed complex between iron citrate and ascorbate, followed by a slower intramolecular electron transfer that results in the reduction to an Fe(II)-citrate species. researchgate.net

Ofloxacin (B1677185)

Research has demonstrated the synthesis of a discrete Fe(II) mixed-ligand complex involving the fluoroquinolone antibiotic ofloxacin and ascorbic acid. wisdomgale.combibliomed.org The resulting complex, with a proposed formula of [Fe(Ofl)(Asc)], was synthesized and characterized. wisdomgale.combibliomed.org In this system, both ofloxacin and ascorbic acid are proposed to function as tridentate ligands, coordinating to the central Fe(II) ion to form an octahedral geometry. wisdomgale.combibliomed.orgrjstonline.com Spectroscopic analysis indicates that ascorbic acid coordinates via the oxygen atoms of the carbonyl and the enolic hydroxyl groups at the C-2 and C-3 positions. wisdomgale.combibliomed.org Ofloxacin coordinates through the oxygen atoms of its two carbonyl groups and a hydroxyl group. wisdomgale.combibliomed.org The formation of the complex was confirmed by its distinct physical properties, such as its dark gray color and high melting point, compared to the parent ligands. wisdomgale.combibliomed.org

Table 1: Summary of Mixed-Ligand Iron-Ascorbate Complex Systems

Co-ligand Proposed Complex/System Key Research Findings Citations
Deferiprone (L1) Ternary Fe-L1-Ascorbate (e.g., L1₂AscFe) Forms a redox-stable complex at neutral pH. Inhibits the pro-oxidant activity of the Fe/ascorbate system. nih.govmdpi.comnih.govresearchgate.net
Citrate Ternary Fe-Citrate-Ascorbate Forms a redox-active mixed complex. The Fe³⁺/Fe²⁺ couple has a potential of ~0 V. nih.govresearchgate.net
Ofloxacin (Ofl) [Fe(Ofl)(Asc)] Forms a stable, octahedral Fe(II) complex. Both ligands act as tridentate chelators. wisdomgale.combibliomed.org

Characterization of Ternary and Mixed-Ligand Iron-Ascorbate Systems

A variety of analytical techniques are employed to identify and characterize the structure, stability, and electronic properties of ternary and mixed-ligand iron-ascorbate systems.

Spectroscopic Methods

UV-Visible (UV-Vis) Spectroscopy : This technique is fundamental for detecting the formation of new complexes in solution. For instance, the interaction between the iron-deferiprone complex and ascorbic acid results in a shift in the absorption maximum, indicating the formation of the mixed-ligand complex. mdpi.com In studies of the oxidation of Fe(II)-ascorbate mixtures, stopped-flow spectrophotometry has been used to identify transient colored intermediates, such as a purple iron(III)-ascorbate species absorbing around 595 nm in a methanol-water mixture. birzeit.edu Similarly, a violet Fe(III)-ascorbate complex absorbing at approximately 560 nm has been observed. birzeit.edu

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is crucial for identifying the specific atoms or functional groups involved in coordination. In the characterization of the [Fe(Ofl)(Asc)] complex, shifts in the vibrational frequencies (stretching vibrations) of the hydroxyl (O-H) and carbonyl (C=O) groups of both ascorbic acid and ofloxacin, when compared to the free ligands, confirmed their participation in bonding to the Fe(II) center. wisdomgale.combibliomed.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the structure of diamagnetic complexes in solution. This method was used to characterize the [Fe(Ofl)(Asc)] complex. wisdomgale.combibliomed.org For paramagnetic iron complexes, NMR can still provide valuable information. It was used to monitor the decomposition of the iron-deferiprone-ascorbate mixed complex in acidic media, providing insight into the reaction kinetics and products. mdpi.comnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy : Also known as Electron Spin Resonance (ESR), this technique is specific for species with unpaired electrons, such as iron(III) complexes or organic radicals. EPR spin trapping studies were instrumental in demonstrating that the ternary iron-deferiprone-ascorbate complex is redox-inactive at physiological pH, as it does not promote the production of hydroxyl radicals. mdpi.com

Mössbauer Spectroscopy : This technique is highly sensitive to the nuclear environment of iron atoms and provides precise information about their oxidation state (Fe²⁺ vs. Fe³⁺) and spin state. It was used to confirm the formation of high-spin iron(III) species when Fe(II)-ascorbate solutions were mixed with oxygen. birzeit.eduresearchgate.netbirzeit.edu

Electrochemical Methods

Techniques such as cyclic voltammetry are used to probe the redox properties of these complexes. For the mixed iron-citrate-ascorbate system, electrochemical analysis was used to determine the formal potential of the Fe³⁺/Fe²⁺ couple, providing quantitative data on its redox activity. researchgate.net

Physical and Physicochemical Characterization

For solid-state complexes that can be isolated, fundamental properties are determined. The [Fe(Ofl)(Asc)] complex was characterized by its unique dark gray color, a high melting point indicative of complex formation, and its specific solubility profile (soluble in DMSO and DMF, but insoluble in water and acetone). wisdomgale.combibliomed.orgresearchgate.net

Table 2: Characterization Techniques for Mixed-Ligand Iron-Ascorbate Systems

Technique Information Provided Example Application Citations
UV-Vis Spectroscopy Detection of complex formation, kinetic analysis, determination of absorption maxima (λmax). Observing formation of the Fe-Deferiprone-Ascorbate complex and transient Fe(III)-ascorbate species. mdpi.combirzeit.edubirzeit.edu
FTIR Spectroscopy Identification of ligand donor atoms and functional groups involved in coordination. Confirming coordination via C=O and O-H groups in the [Fe(Ofl)(Asc)] complex. wisdomgale.combibliomed.org
NMR Spectroscopy Elucidation of molecular structure and study of reaction dynamics in solution. Characterizing the [Fe(Ofl)(Asc)] structure and the decomposition of the Fe-Deferiprone-Ascorbate complex. mdpi.comnih.govwisdomgale.combibliomed.org
EPR Spectroscopy Detection of paramagnetic species, study of redox activity and radical formation. Showing the redox inactivity of the Fe-Deferiprone-Ascorbate complex at neutral pH. mdpi.com
Mössbauer Spectroscopy Determination of iron oxidation state (Fe²⁺/Fe³⁺) and spin state. Confirming the presence of high-spin Fe(III) in oxidized Fe(II)-ascorbate mixtures. birzeit.eduresearchgate.netbirzeit.edu
Electrochemistry Measurement of redox potentials. Determining the electrode potential of the mixed Fe-Citrate-Ascorbate system. nih.govresearchgate.net
Physical Analysis Determination of color, melting point, and solubility for isolated complexes. Characterizing the solid-state properties of [Fe(Ofl)(Asc)]. wisdomgale.combibliomed.orgresearchgate.net

Redox Chemistry and Reaction Mechanisms of L Ascorbic Acid Iron Ii Complexes

Electron Transfer Processes

Electron transfer is a central feature of the chemistry of L-ascorbic acid iron(II) complexes. These processes involve the reduction of iron(III) to iron(II) and subsequent intramolecular electron transfer events within the coordination compound.

L-ascorbic acid is a potent reducing agent capable of donating electrons to reduce ferric iron (Fe³⁺) to its more soluble ferrous form (Fe²⁺). researchgate.net This reaction is crucial in various chemical and biological systems. The process is initiated by the formation of a chelate complex between Fe³⁺ and L-ascorbic acid. mdpi.comnih.gov L-ascorbic acid, typically as the ascorbate (B8700270) anion (AscH⁻) at physiological pH, binds to the Fe³⁺ center. mdpi.comnih.gov

The reduction of Fe³⁺ by L-ascorbic acid can be represented by the following reaction: Fe³⁺ + AscH₂ → Fe²⁺ + Asc•⁻ + 2H⁺

This reduction is not only a simple electron transfer but a key step that enables the cycling of iron between its oxidation states, which is fundamental to its role in many biochemical reactions. nih.govnih.gov The efficiency of this reduction is influenced by factors such as pH, with the reaction being favored in acidic to neutral conditions. acs.orgbirzeit.edu Studies have shown that under acidic conditions (pH 1-4), ascorbic acid can effectively reduce Fe(III). researchgate.net

Following the initial chelation of Fe³⁺ by ascorbate, an intramolecular electron transfer occurs within the resulting complex. mdpi.comnih.govresearchgate.net This process is remarkably fast, often occurring on a millisecond timescale, and proceeds through an inner-sphere mechanism. mdpi.comresearchgate.netniscpr.res.in The formation of an intermediate, often a transient blue-colored species, has been observed in these reactions. mdpi.comresearchgate.net

The intramolecular electron transfer leads to the production of Fe²⁺ and the ascorbyl radical (Asc•⁻), with the subsequent oxidation product being dehydroascorbic acid (DHA). mdpi.comnih.govresearchgate.net The general mechanism can be summarized as the formation of a ferric-ascorbate complex, followed by the internal redox reaction. nih.govniscpr.res.in

Several studies have investigated the kinetics and mechanism of this intramolecular electron transfer. For instance, research on an oxo-centered trinuclear iron(III) complex reacting with L-ascorbic acid identified the rapid formation of an adduct, followed by a slower reduction of the iron centers via consecutive one-electron transfer steps. researchgate.net The stability of the resulting iron(II)-ascorbate complex is noteworthy, with a common stoichiometry reported as 1:2 (Fe²⁺:ascorbate). researchgate.netmdpi.com

ProcessKey ReactantsKey ProductsMechanism HighlightsTimescale

Catalysis of Radical Generation in Chemical Systems

The L-ascorbic acid iron(II) complex is a significant catalyst for the generation of highly reactive radicals, particularly in the context of Fenton and Fenton-like reactions. This catalytic activity is a direct consequence of the redox cycling of iron facilitated by ascorbic acid.

The Fenton reaction describes the oxidation of organic substrates by hydrogen peroxide (H₂O₂), catalyzed by ferrous iron (Fe²⁺). The L-ascorbic acid iron(II) system plays a pivotal role by ensuring the continuous regeneration of Fe²⁺ from Fe³⁺, thereby accelerating the Fenton reaction cycle. mdpi.comnih.govnih.gov

The classical Fenton reaction is: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Ascorbic acid enhances this process by reducing the Fe³⁺ produced back to Fe²⁺: Fe³⁺ + AscH⁻ → Fe²⁺ + Asc•⁻ + H⁺

This regeneration of the ferrous catalyst leads to a significant increase in the production of toxic hydroxyl radicals (•OH). nih.govnih.govx-mol.com The ascorbic acid-modified Fenton system has been shown to be highly effective in degrading organic pollutants, such as bisphenol A, with a dramatically increased degradation rate compared to the Fenton reaction without ascorbic acid. mdpi.com The presence of ascorbic acid maintains a high reaction rate by facilitating the rapid transition of Fe³⁺ back to Fe²⁺. nih.gov

The interaction of L-ascorbic acid with iron in the presence of an oxidizing agent like hydrogen peroxide leads to the formation of two key radical species: the ascorbyl radical (Asc•⁻) and the hydroxyl radical (•OH). mdpi.comnih.gov

The ascorbyl radical is formed during the reduction of Fe³⁺ by ascorbic acid. mdpi.comresearchgate.net It is a relatively stable, resonance-stabilized tricarbonyl free radical. mdpi.com While less reactive than the hydroxyl radical, its formation is an integral part of the redox cycle. mdpi.com

The hydroxyl radical is one of the most powerful oxidizing agents known and is generated through the Fenton reaction. nih.govresearchgate.net Its formation is significantly amplified by the presence of ascorbic acid, which sustains the catalytic cycle. nih.govnih.gov The high reactivity of the hydroxyl radical allows it to oxidize a wide range of organic and inorganic molecules, which is the basis for its use in advanced oxidation processes for water treatment and also explains its potential toxicity in biological systems. mdpi.comscispace.com Electron spin resonance (ESR) spectroscopy has been used to detect and quantify the production of hydroxyl radicals in iron-ascorbate systems, confirming the enhanced generation in the presence of both components. nih.govacs.org

Dual Redox Behavior: Pro-oxidant and Antioxidant Activities

The L-ascorbic acid iron(II) system exhibits a fascinating dual redox behavior, acting as both a pro-oxidant and an antioxidant depending on the specific chemical environment. mdpi.commdpi.com

As a pro-oxidant , ascorbic acid, in the presence of iron, can generate reactive oxygen species (ROS) like the hydroxyl radical through the Fenton reaction. mdpi.comnih.govnih.gov This pro-oxidant activity is directly linked to its ability to reduce Fe³⁺ to Fe²⁺, which then catalyzes the decomposition of hydrogen peroxide into highly damaging radicals. nih.govx-mol.comresearchgate.net This effect is particularly pronounced when the concentration of ascorbic acid is not sufficient to scavenge all the radicals being formed. scispace.com

Conversely, L-ascorbic acid is a well-known antioxidant . mdpi.commdpi.comontosight.ai It can directly scavenge a variety of ROS, including superoxide (B77818) (O₂•⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH), by donating a hydrogen atom to produce the less reactive ascorbyl radical. mdpi.commdpi.com In the context of its interaction with iron, the antioxidant activity can be seen in its ability to reduce Fe³⁺, which can be considered a detoxification step in certain biological contexts by preventing Fe³⁺ from participating in other harmful reactions. However, the dominant behavior often depends on the relative concentrations of the reactants and the presence of other molecules. For example, in the presence of chelators that form redox-inactive iron complexes, the pro-oxidant effects of the ascorbate/iron system can be inhibited. mdpi.com The pro-oxidant activity of ascorbic acid can be considered beneficial in specific applications, such as in cancer therapy where it may be used to induce oxidative stress in tumor cells. mdpi.com

BehaviorConditions Favoring this BehaviorUnderlying MechanismOutcome

Conditions Governing Redox Activity (e.g., Iron Concentration, pH)

The redox behavior of the L-ascorbic acid iron(II) system is highly sensitive to environmental conditions, particularly pH and the concentration of iron. researchgate.netbirzeit.edu These factors dictate the speciation of both iron and ascorbic acid, the stability of the complexes formed, and the dominant reaction pathways.

Influence of pH: The pH of the medium profoundly affects the ionization state of ascorbic acid (a weak dibasic acid with pKa₁ = 4.25 and pKa₂ = 11.79) and the hydrolysis of iron ions, thereby altering the redox potential of the system. researchgate.netmdpi.com

Intermediate pH (pH 4-6): As the pH increases, the situation becomes more complex. The stability of ferric ascorbate complexes increases, but so does the tendency for ferric ions to precipitate as hydroxides. researchgate.net Some studies show a notable increase in both free Fe²⁺ and Fe³⁺ around pH 4.8, suggesting this pH is favorable for ascorbic acid-mediated iron availability. researchgate.net In contrast, other work indicates that mixed-ligand chelate complexes may decompose in the pH 4-5 range. nih.govnih.gov

Neutral to Alkaline Conditions (pH ≥ 7): At neutral or alkaline pH, the catalytic oxidation of ascorbate becomes a more dominant reaction. While L-ascorbic acid can still reduce Fe³⁺, the re-oxidation of Fe²⁺ is rapid. Mixed chelate complexes have been observed to be redox-stable at a physiological pH of 7.4. nih.govnih.gov

The table below summarizes the pH-dependent reactivity of the iron-ascorbate system based on compiled research findings.

pH RangeDominant ReactionKey ObservationsSource(s)
2.0 - 4.0 Reduction of Fe³⁺ to Fe²⁺Fe²⁺ is the main iron product. birzeit.edu Greatest conversion to ferrous state at pH 2.7. researchgate.net researchgate.netbirzeit.edu
4.0 - 6.0 Complexation & DecompositionIncreased availability of free Fe²⁺ and Fe³⁺ at pH 4.8. researchgate.net Decomposition of some mixed chelate complexes. nih.gov nih.govresearchgate.net
7.0 - 8.0 Catalytic Oxidation of AscorbateThe catalytic cycle is prominent. Mixed chelate complexes can be stable. nih.govnih.gov nih.govnih.gov

Influence of Iron Concentration: The concentration of iron, particularly the ratio of Fe²⁺ to Fe³⁺, also governs the system's redox activity. While L-ascorbic acid can reduce Fe³⁺, the presence of Fe²⁺ is critical for catalytic cycles and the generation of reactive oxygen species. scispace.com In systems containing Fe(II), the contribution of catalytic oxidation pathways relative to pathways involving reactive oxygen species (ROS) is concentration-dependent; as the concentration of Fe(II) increases, the ROS pathways become more significant. scispace.com

Kinetic Aspects of Catalytic Oxidation Pathways

The oxidation of L-ascorbic acid in the presence of iron is not a simple redox reaction but a catalytic process where iron cycles between its Fe²⁺ and Fe³⁺ states. scispace.comnih.gov This catalytic cycle significantly accelerates the oxidation of ascorbate, especially in the presence of molecular oxygen.

This shows that iron acts as a catalyst and is not consumed in the net reaction. The kinetics of this system have been investigated using methods like stopped-flow spectrophotometry, which reveal very fast reaction rates. birzeit.edubirzeit.edu The initial reduction of Fe³⁺ by ascorbate occurs within milliseconds. mdpi.com

Kinetic studies have determined specific rate constants for these catalytic pathways. The oxidation of both protonated (AH₂) and deprotonated (AH⁻) forms of ascorbic acid by Fe(III) is a key process. Once Fe²⁺ is formed, its reaction with oxygen is also a critical kinetic step. Stopped-flow experiments have shown the stoichiometry of the initial reaction between iron(II) and molecular oxygen to be 2Fe(II):O₂, suggesting that hydrogen peroxide is a product. birzeit.edu

The table below presents key kinetic data for the iron-ascorbate system.

ReactantsReaction TypeRate ConstantSource(s)
Fe(III) + Ascorbic Acid (AH₂)Catalytic Oxidation5.7 × 10⁴ M⁻² s⁻¹ scispace.comnih.gov
Fe(III) + Ascorbate Anion (AH⁻)Catalytic Oxidation4.7 × 10⁴ M⁻² s⁻¹ scispace.comnih.gov
Fe(II) + O₂OxidationStoichiometry of 2:1 (Fe:O₂) birzeit.edu
Fe³⁺ Reduction by AscorbateIntramolecular Electron TransferOccurs in millisecond timescale mdpi.com

Interactions with Reactive Oxygen Species (ROS) in Non-Biological Matrices

A critical aspect of the L-ascorbic acid iron(II) complex's chemistry is its ability to generate highly reactive oxygen species (ROS), such as the hydroxyl radical (•OH) and superoxide anion (O₂⁻•), in non-biological matrices. mdpi.com This pro-oxidant activity is primarily driven by the Fenton reaction and related processes. nih.govresearchgate.net

The classic Fenton reaction involves the oxidation of an organic substrate by Fe²⁺ and hydrogen peroxide (H₂O₂): Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ researchgate.net

L-ascorbic acid dramatically enhances the Fenton reaction by creating a catalytic cycle. nih.govnih.gov It reduces the Fe³⁺ generated in the Fenton reaction back to Fe²⁺, thus ensuring a continuous supply of the catalyst and leading to a significant increase in the production of toxic hydroxyl radicals. nih.govmdpi.com This ascorbate-driven cyclic Fenton reaction is a key mechanism for its pro-oxidant effects. mdpi.com

The interaction with molecular oxygen also contributes to ROS production: Fe²⁺ + O₂ → Fe³⁺ + O₂⁻•

The superoxide radical can then undergo dismutation to form more hydrogen peroxide, further fueling the Fenton reaction. researchgate.net While micromolar concentrations of Fe(III) can be a more significant sink for ascorbic acid than direct reactions with ROS, the pathways involving ROS become much more comparable to the catalytic pathways when Fe(II) is the dominant iron form. nih.govscispace.comresearchgate.net This is because Fe(II) actively produces ROS through its reactions with both oxygen and hydrogen peroxide. scispace.com The rate constants for the reaction of ascorbic acid with ROS like the hydroxyl radical are extremely high, approaching diffusion-controlled limits. scispace.com

Studies using techniques like electron paramagnetic resonance (EPR) spin trapping have confirmed that the hydroxyl radical is the main reactive species produced in iron-ascorbate systems. nih.govmdpi.com The synergistic effect between iron and ascorbic acid in generating •OH has been clearly demonstrated. acs.org This interaction transforms the generally antioxidant nature of ascorbic acid into a potent pro-oxidant activity in the presence of redox-active iron. mdpi.com

Synthesis and Characterization Methodologies for L Ascorbic Acid Iron Ii Complexes

Synthetic Strategies

The formation of L-Ascorbic acid iron(II) complexes can be achieved through several synthetic routes. The choice of strategy often depends on the desired final product, whether it is the simple iron(II) ascorbate (B8700270) salt or a more complex structure involving other ligands.

A primary and straightforward method for preparing L-Ascorbic acid iron(II) is through the direct reaction of an iron(II) salt with L-ascorbic acid. This method relies on the chelation of the ferrous ion (Fe²⁺) by the L-ascorbate molecule.

The synthesis typically involves dissolving an iron(II) salt, most commonly ferrous sulfate (B86663) (FeSO₄), and L-ascorbic acid in an aqueous solution. Several critical parameters must be controlled to ensure the successful formation and stability of the complex. An acidic medium, with a pH maintained around 2–3, is crucial to prevent the oxidation of the Fe²⁺ ion to its ferric (Fe³⁺) state and to avoid hydrolysis. The reaction is generally performed at mild temperatures, from room temperature to slightly elevated, to prevent the degradation of the heat-sensitive ascorbic acid. To further minimize oxidation, the reaction can be carried out under an inert atmosphere, such as nitrogen or argon. The molar ratio of the reactants is also a key factor, with ratios of 1:1 or 1:2 (Fe²⁺:ascorbate) commonly employed to facilitate the formation of the chelate. L-ascorbic acid acts as a chelating agent, with deprotonation at the 2-OH and 3-OH positions allowing the oxygen atoms to coordinate with the Fe²⁺ ion.

Table 1: Typical Reaction Conditions for Direct Complexation of L-Ascorbic Acid Iron(II)

Parameter Condition Rationale
Iron(II) Source Ferrous sulfate (FeSO₄) Common, water-soluble source of Fe²⁺.
Solvent Aqueous solution Allows for dissolution of reactants and complex formation.
pH 2.0 – 3.0 Prevents oxidation of Fe²⁺ to Fe³⁺ and hydrolysis.
Molar Ratio (Fe²⁺:Ascorbate) 1:1 to 1:2 Stoichiometry influences the stability and structure of the complex.
Temperature 20 – 40 °C Mild conditions to avoid thermal decomposition of ascorbic acid.
Atmosphere Inert (Nitrogen or Argon) Minimizes oxidation of Fe²⁺ by atmospheric oxygen.

| Reaction Time | 30 minutes – 2 hours | Sufficient time for complete complexation to occur. |

This table provides a summary of typical conditions for the synthesis of L-Ascorbic acid iron(II) via direct complexation.

The synthetic utility of iron-ascorbate chemistry can be expanded by introducing a second, different ligand to form a mixed-ligand complex. This approach allows for the fine-tuning of the complex's properties. The synthesis of these complexes often involves the reaction of an iron(II) salt, L-ascorbic acid, and a secondary ligand in a suitable solvent.

For instance, a mixed-ligand complex of iron(II) with L-ascorbic acid and ofloxacin (B1677185) has been synthesized using a reflux method. bibliomed.org In this procedure, the iron(II) salt, ofloxacin, and ascorbic acid are dissolved in methanol (B129727) and refluxed for several hours to yield the solid complex. bibliomed.org Similarly, a triple chelate complex containing iron, ascorbic acid, and nicotinic acid has been prepared. samipubco.com This synthesis involved mixing nicotinic and ascorbic acids, followed by the addition of iron(II) sulfate. samipubco.com Another example involves the reaction of an iron-deferiprone chelate complex with ascorbic acid, leading to the formation of a new mixed chelate complex where an ascorbate ion substitutes one of the deferiprone (B1670187) ligands. nih.gov

Table 2: Examples of Synthesized Mixed-Ligand Iron-Ascorbate Complexes

Secondary Ligand Synthetic Method Proposed Formula/Structure Reference
Ofloxacin Reflux in methanol for 3 hours at 70-80°C. bibliomed.org [Fe(Ofl)(Asc)] bibliomed.org
Nicotinic Acid Mixing of ligands with FeSO₄ in distilled water, followed by centrifugation. samipubco.com AA-Fe-NA triple chelate complex samipubco.com

| Deferiprone (L1) | Addition of ascorbic acid to a solution of the FeL1₃ chelate complex. nih.gov | FeL1₂Asc | nih.gov |

This table summarizes the synthetic approaches for creating various mixed-ligand iron-ascorbate complexes.

Spectroscopic Characterization Techniques

Following synthesis, a suite of spectroscopic techniques is employed to confirm the formation of the L-Ascorbic acid iron(II) complex and to probe its structural and electronic features.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups involved in the coordination between L-ascorbic acid and the iron(II) ion. By comparing the FTIR spectrum of the complex with that of free L-ascorbic acid, shifts in vibrational frequencies can be observed, which indicate that specific bonds are participating in the metal-ligand interaction.

In the FTIR spectrum of free L-ascorbic acid, characteristic bands for the hydroxyl (-OH) groups are observed in the range of 3200-3500 cm⁻¹. researchgate.net The spectrum also shows a prominent peak for the carbonyl (C=O) stretching vibration of the lactone ring around 1750 cm⁻¹ and a C=C stretching band near 1660 cm⁻¹. researchgate.net Upon complexation with iron(II), significant changes in these regions are expected. For example, in a mixed ligand complex with ofloxacin, the OH stretching vibrations of ascorbic acid were observed to shift, supporting coordination through this group. bibliomed.org In another study, the C=O stretching band disappeared after coating iron oxide nanoparticles with ascorbic acid, and the C=C stretching band shifted, indicating that the C=O group of the lactone ring binds to the surface. researchgate.net The major bands observed in the IR spectrum of ferrous ascorbate include the hydroxyl group (-OH) at 3378.4 cm⁻¹, the keto group (C=O) at 1620 cm⁻¹, and the ether linkage (C-O-C) at 1114 cm⁻¹. innovareacademics.in

Table 3: Key FTIR Spectral Data (cm⁻¹) for L-Ascorbic Acid and its Iron(II) Complex

Functional Group L-Ascorbic Acid (Free Ligand) This compound (Complex) Interpretation of Change
-OH Stretch 3215-3520 cm⁻¹ researchgate.net 3378.4 cm⁻¹ innovareacademics.in Shift indicates involvement of hydroxyl groups in coordination.
C=O Stretch ~1752 cm⁻¹ researchgate.net 1620 cm⁻¹ innovareacademics.in Significant shift/disappearance indicates coordination via the carbonyl oxygen.

| C=C Stretch | ~1651 cm⁻¹ researchgate.net | - | Shift in this band also suggests electronic changes upon complexation. researchgate.net |

This table presents a comparison of characteristic FTIR frequencies, demonstrating the effect of complexation on the vibrational modes of L-ascorbic acid.

Electronic absorption spectroscopy, or UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the complex. The formation of an iron-ascorbate complex often results in the appearance of new absorption bands or shifts in existing bands compared to the free ligands.

L-ascorbic acid itself has absorption maxima around 245 nm in acidic conditions and 265 nm in water. The formation of iron(II)-ascorbate complexes can lead to new charge-transfer bands. For example, the reaction of iron(II) with ascorbate in the presence of oxygen produces colored intermediates, assigned as iron(III) ascorbate complexes, with absorption maxima around 530-560 nm. researchgate.net In mixed-ligand systems, the UV-Vis spectrum is a key indicator of complex formation. A triple chelate complex of iron with ascorbic and nicotinic acids was found to have unique absorption bands at 260 and 340 nm, which are not present in the spectra of the individual ligands. samipubco.com Similarly, the addition of ascorbic acid to an iron-deferiprone complex resulted in a shift of the main absorption band from around 500 nm to a lower wavelength, indicating the formation of a new mixed complex. nih.gov

Table 4: UV-Vis Absorption Data for Iron-Ascorbate Systems

System Absorption Maxima (λ_max) Comments Reference
L-Ascorbic Acid 245 nm (acidic), 265 nm (water) Characteristic absorption of the free ligand.
Iron(III)-Ascorbate Intermediate ~560 nm Blue transient species observed during redox reactions. birzeit.edu
AA-Fe-NA Triple Complex 260 nm, 340 nm Unique bands not typical for the individual ligands. samipubco.com

| FeL1₃ + Ascorbic Acid | Shift from ~500 nm to lower λ | Indicates formation of a mixed-ligand FeL1₂Asc complex. | nih.gov |

This table highlights the characteristic UV-Vis absorption maxima that are used to identify and study iron-ascorbate complexes in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment in a molecule. However, the analysis of iron(II) complexes using NMR can be challenging. The Fe²⁺ ion is paramagnetic, meaning it has unpaired electrons. This paramagnetism can lead to significant broadening and shifting of NMR signals, making the spectra difficult to interpret. innovareacademics.in

Despite these challenges, NMR has been used to study iron-ascorbate systems. In one study, the ¹H NMR spectrum of this compound showed an upfield shift compared to the spectrum of free ascorbic acid, which was attributed to the shielding effect of the paramagnetic Fe²⁺ ion. innovareacademics.in The interpretation of the spectrum was noted as being complicated due to the overlapping of peaks. innovareacademics.in

In the context of mixed-ligand complexes, NMR can be a valuable tool. For instance, ¹H NMR spectroscopy was used to monitor the reaction between an iron(III)-deferiprone complex and ascorbic acid. nih.govsemanticscholar.org The appearance of a signal for dehydroascorbic acid in the NMR spectrum confirmed the slow oxidation of ascorbic acid within the reaction mixture. nih.govsemanticscholar.org Similarly, ¹H and ¹³C NMR have been used to characterize mixed ligand complexes of Fe(II) with ascorbic acid and other ligands like ofloxacin, helping to elucidate the coordination behavior of the ligands. bibliomed.orgscispace.com The paramagnetic nature of the Fe(II) center often results in highly shifted and broad resonances in the ¹H NMR spectra of such complexes. acs.org

Table 5: Summary of NMR Spectroscopy Findings for Iron-Ascorbate Complexes

Technique System Key Observation Interpretation Reference
¹H NMR This compound Upfield shift of proton signals compared to free ascorbic acid. innovareacademics.in Shielding effect from the paramagnetic Fe²⁺ ion. innovareacademics.in innovareacademics.in
¹H NMR Fe(III)-Deferiprone + Ascorbic Acid Appearance of dehydroascorbic acid signal. nih.govsemanticscholar.org Confirms the oxidation of ascorbic acid during the reaction. nih.govsemanticscholar.org nih.govsemanticscholar.org

| ¹H & ¹³C NMR | Mixed Ligand Complexes (e.g., with Ofloxacin) | Used to determine the coordination behavior of the ligands. bibliomed.orgscispace.com | Provides evidence for the formation and structure of the complex. bibliomed.orgscispace.com | bibliomed.orgscispace.com |

This table summarizes key findings from NMR studies on iron-ascorbate systems, highlighting both the utility and the challenges of this technique.

Mössbauer Spectroscopy for Iron Oxidation State and Environment

Mössbauer spectroscopy is a powerful technique for determining the oxidation state and coordination environment of iron in various compounds. In the context of L-ascorbic acid iron(II) complexes, this method provides direct insight into the electronic structure of the iron center.

Studies have utilized Mössbauer spectroscopy to investigate the reaction between iron and ascorbic acid under different conditions. For instance, in aqueous solutions at a low pH, Mössbauer data indicates that iron(III) is reduced to iron(II). birzeit.edu When iron(II) and ascorbic acid mixtures react with molecular oxygen at a pH of 6-7, the appearance of high-spin iron(III) is observed in the Mössbauer spectrum. researchgate.netbirzeit.edu

The parameters derived from Mössbauer spectra, such as the isomer shift (δ) and the quadrupole splitting (Δ), are indicative of the iron's oxidation state and the symmetry of its local environment. For example, in an anaerobic solution of iron(II) with ascorbic acid in 80% methanol at pH 6.5, the iron(II) species exhibits specific Mössbauer parameters. Upon exposure to oxygen, a new species corresponding to iron(III) emerges with different spectral characteristics. researchgate.net

Table 1: Mössbauer Parameters for Iron-Ascorbate Systems

Sample Condition Isomer Shift (δ) (mm s⁻¹) Quadrupole Splitting (Δ) (mm s⁻¹)
Fe(II)/asc anaerobic (80% methanol) pH 6.5 1.39 3.07
Sample (1) + O₂ 0.53 0.45
Fe(II)/asc + O₂ (water) pH 6.5 0.36 0.29

Data sourced from Hamed, M. Y., et al. (1988). researchgate.net

These findings underscore the utility of Mössbauer spectroscopy in tracking the changes in the iron center during redox reactions involving L-ascorbic acid. The technique has been instrumental in confirming the reduction of iron(III) and identifying the nature of the iron species present under various experimental conditions. birzeit.edubirzeit.edu

Electron Paramagnetic Resonance (EPR) Spin Trapping for Radical Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is an essential tool for detecting and characterizing paramagnetic species, including free radicals. In the L-ascorbic acid iron(II) system, EPR is particularly valuable for identifying transient radical intermediates, such as the ascorbyl radical, which are crucial to understanding the reaction mechanisms.

The oxidation of ascorbic acid proceeds via a one-electron oxidation to form the ascorbyl free radical. researchgate.net This radical is relatively stable and can be directly detected by EPR. conicet.gov.arnih.gov The interaction between iron and ascorbic acid can lead to the generation of hydroxyl radicals, and the production of the ascorbyl free radical is often associated with this process. nih.gov

EPR spin trapping is a common technique used to detect short-lived radicals. A "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR. For instance, 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) is a widely used spin trap for identifying hydroxyl (•OH) and superoxide (B77818) (O₂•⁻) radicals. In studies of the Fe(II)/persulfate/ascorbic acid system, DMPO has been used to identify the formation of SO₄•⁻ and •OH radicals. rsc.org

The EPR spectrum of the DMPO-OH adduct exhibits a characteristic pattern of hyperfine coupling constants, which allows for its unambiguous identification. rsc.org The intensity of the EPR signal can provide a measure of the amount of radical produced. It has been shown that the level of the ascorbyl free radical increases with the direct addition of an iron(III)/EDTA complex to plasma, and this production is correlated with the formation of hydroxyl radicals. nih.gov

Advanced Analytical and Structural Probing Methods

Time-resolved stopped-flow spectrophotometry is a key technique for studying the kinetics of fast reactions in solution, such as the formation and reaction of L-ascorbic acid iron(II) complexes. This method allows for the monitoring of rapid changes in absorbance on a millisecond timescale, providing insights into reaction rates and the formation of transient intermediates. nih.gov

Studies using stopped-flow techniques have revealed the formation of colored intermediates during the reaction of iron with ascorbic acid. birzeit.eduresearchgate.netbirzeit.edu For example, a blue intermediate has been observed in the reduction pathway of iron at low pH values. birzeit.edunih.gov The lifetime of these intermediates can be dependent on the solvent composition. researchgate.net

The reaction between iron(III) and ascorbic acid has been shown to proceed on a millisecond time scale. nih.gov Kinetic difference spectra can be used to distinguish between different phases of the reaction, such as a fast phase completed within milliseconds and a slower phase. birzeit.edu The stoichiometry of the initial reaction between iron(II) and oxygen has been determined to be 2Fe(II):O₂ using stopped-flow methods. researchgate.net

Table 2: Kinetic Data for the Reaction of Ferric Chloride and Ascorbic Acid

Reactant Concentrations (after mixing) Monitoring Wavelength (nm) Observation
[FeCl₃] = 1.25 x 10⁻⁴ M, [Ascorbic Acid] = 0.1 M 560 Formation of a transient intermediate
[FeCl₃] = 2.5 x 10⁻³ M, [Ascorbic Acid] = 2.5 x 10⁻² M 560 Biphasic kinetics with fast and slow components

Data derived from Keypour, H., et al. (1986). birzeit.edu

Potentiometric titrations are a classical and reliable method for determining the stability constants of metal complexes in solution. This technique involves monitoring the pH of a solution as a titrant is added, allowing for the calculation of proton-ligand and metal-ligand stability constants.

For the L-ascorbic acid iron(II) system, potentiometric titrations have been employed to determine the formation constants of the complexes formed. ajrconline.orglongdom.org The stability of a complex is a critical parameter that influences its behavior and reactivity in a given environment.

The pKₐ values of ascorbic acid, which correspond to the dissociation of its enolic hydroxyl groups, are determined by titrating the acid in the absence of the metal ion. ajrconline.org In the presence of a metal ion like iron(II), the titration curve shifts, indicating complex formation. By analyzing these shifts, the stepwise stability constants (logK₁ and logK₂) can be calculated. ajrconline.orgekb.eg

Studies have shown that the stability of iron-ascorbate complexes can be influenced by the presence of other ligands, leading to the formation of ternary complexes. longdom.org The relative stability of these ternary complexes compared to the binary complexes can be quantified using parameters like ΔlogK. longdom.org

Table 3: Stability Constants (log K) for Metal-Ascorbic Acid Complexes

Metal Ion log K₁ log K₂
Fe(II) - 8.90
Cu(II) 5.25 6.51
Ni(II) - -
Co(II) - -

Note: Data for Fe(II) is from a study on ternary complexes and represents the stability of the Fe(II)-Ascorbic Acid binary complex. Data for other metals is for comparison. ajrconline.orglongdom.org

Atomic Absorption Spectroscopy (AAS) is a highly sensitive and specific analytical technique used for the quantitative determination of elemental composition. In the context of L-ascorbic acid iron(II) research, AAS is primarily used to determine the concentration of iron in various samples. nih.govajrconline.org

The principle of AAS involves measuring the absorption of light by free atoms in the gaseous state. A sample solution is atomized, and a light beam of a specific wavelength, characteristic of the element being analyzed, is passed through the atomic vapor. The amount of light absorbed is proportional to the concentration of the element in the sample.

AAS is a routine method for quantifying ferrous ion concentration in pharmaceutical preparations containing L-ascorbic acid. nih.gov The method can be validated for parameters such as linearity, precision, and accuracy. For the analysis of iron, certified stock standards are used to prepare calibration curves. ajrconline.org The samples may require a preparation step, such as acid digestion, to bring the iron into a solution suitable for analysis. ajrconline.org

This technique is not used to characterize the complex itself but rather to provide accurate measurements of the total iron content, which is crucial for stoichiometric calculations and for preparing solutions with precise concentrations for other analytical methods. nih.govajrconline.org

Stability and Degradation Pathways of L Ascorbic Acid Iron Ii Complexes

Factors Governing Complex Stability and Longevity

The persistence of the L-Ascorbic acid iron(II) complex is intricately linked to its surrounding environment. Key parameters such as pH, temperature, and the presence of oxygen, along with other metal ions, play a definitive role in its stability.

The redox behavior and stability of the iron-ascorbate system are highly sensitive to environmental conditions.

pH: The hydrogen ion concentration is a critical determinant of the complex's stability. In acidic conditions (e.g., pH 2.7-5), the ferrous (Fe²⁺) state is favored, contributing to greater complex stability. cphi-online.com However, the complex has a low stability constant and is almost completely dissociated into Fe²⁺ and ascorbate (B8700270) ions at a pH of approximately 5. nih.govcolab.ws As the pH rises towards neutrality and into alkaline conditions, the iron(II)-ascorbate complex becomes increasingly prone to oxidation and inherent instability. nih.govnih.gov At a physiological pH of 7.4, iron ascorbate solutions rapidly form mononuclear ferric (Fe³⁺) species. nih.gov This pH-dependent instability is also reflected in kinetic studies, where the rate of iron reduction by ascorbic acid decreases significantly as the pH increases from 5 to 6. acs.org

Temperature: Temperature directly influences the rate of degradation. nih.gov Forced degradation studies reveal that the L-Ascorbic acid iron(II) complex is susceptible to thermolysis, or breakdown by heat. cphi-online.com Significant degradation has been observed when the compound is heated, with one study noting a 29.09% degradation under thermolysis as determined by titration, and a more severe degradation of 99.88% when measured by HPLC. cphi-online.com The degradation of ascorbic acid, in general, is directly dependent on storage temperature. nih.gov

Oxygen Availability: The presence of molecular oxygen is a major factor in the degradation of the complex. The autoxidation of ascorbic acid, particularly in the presence of transition metal ions like iron, is a primary pathway for its loss. escholarship.orgnih.gov In aerobic environments, the conversion of Fe²⁺ to Fe³⁺ within the complex is accompanied by rapid oxygen consumption, especially at a pH above 7.0. nih.gov The influence of oxygen can even surpass that of temperature; at temperatures over 100°C, dissolved oxygen has a greater impact on ascorbic acid degradation than the heat itself. nih.gov The degradation products can also differ depending on whether the conditions are aerobic or anaerobic. nih.gov

ParameterEffect on StabilityKey Research Findings
pH Decreases with increasing pHMore stable in acidic conditions (pH < 5); highly unstable and prone to oxidation at neutral or alkaline pH. nih.govcolab.wsnih.gov
Temperature Decreases with increasing temperatureSignificant degradation occurs via thermolysis. Lower storage temperatures are crucial for preserving the complex. cphi-online.comnih.gov
Oxygen Decreases in the presence of oxygenAutoxidation in the presence of O₂ is a major degradation pathway. Rapid O₂ consumption is observed during the oxidation of Fe²⁺ to Fe³⁺. nih.govescholarship.org

While the iron ion within the complex is itself a catalyst for redox reactions, the presence of other transition metal ions can also accelerate the degradation of the ascorbate ligand. The reactions involving iron and copper are considered catalytic. nih.govescholarship.org Micromolar concentrations of copper(II) and iron(III) are more significant sinks for ascorbic acid than reactive oxygen species. nih.govescholarship.org Specifically, cupric ions (Cu²⁺) are known to be potent catalysts for ascorbic acid oxidation. escholarship.orgnih.gov The presence of various metal ions can enhance the generation of the ascorbyl radical, which is an intermediate in the oxidation of ascorbate, thereby accelerating its degradation. mdpi.com

Oxidative Degradation Mechanisms of the Ascorbate Moiety

The degradation of the L-Ascorbic acid iron(II) complex is primarily characterized by the oxidation of the L-ascorbate component. This process begins with the formation of an initial oxidation product, which then undergoes further reactions to yield a cascade of smaller organic molecules.

The initial and pivotal step in the degradation of the ascorbate moiety is its oxidation to L-Dehydroascorbic acid (DHA). mdpi.comnih.gov This transformation can occur through a one- or two-electron transfer process. escholarship.org In the context of the iron complex, the reaction often proceeds via an inner-sphere mechanism where an iron-ascorbate chelate complex is formed. This is followed by a rapid intramolecular electron transfer, which reduces Fe³⁺ to Fe²⁺ and simultaneously oxidizes ascorbate to an ascorbyl radical, which then becomes DHA. mdpi.comnih.gov This reaction has been shown to proceed on a millisecond timescale. nih.gov The formation of DHA as the primary oxidation product has been confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy. nih.gov

L-Dehydroascorbic acid is an unstable intermediate with a half-life of about six minutes under physiological conditions. researchgate.net It serves as a branch-point in the catabolism of ascorbate, leading to different degradation products depending on the conditions. nih.govresearchgate.net

A major pathway for DHA degradation is its irreversible hydrolysis to 2,3-Diketogulonic acid (DKG). researchgate.nettermedia.pl If not enzymatically reduced back to ascorbic acid, DHA is readily hydrolyzed to DKG, which loses the biological activity of vitamin C. researchgate.nettermedia.pl DKG is also unstable and can be further metabolized. termedia.pl The breakdown of DKG can lead to the formation of smaller molecules, including L-threonate and oxalate. oup.comed.ac.ukresearchgate.netresearchgate.netnih.gov This degradation pathway, involving the cleavage of the carbon chain, represents a non-reversible loss of the ascorbate pool. ed.ac.uknih.gov

CompoundRole in Degradation PathwayDescription
L-Ascorbic acid Initial ReactantThe ascorbate moiety of the iron(II) complex.
L-Dehydroascorbic acid (DHA) Primary Oxidation ProductFormed by the oxidation of L-ascorbic acid; it is an unstable intermediate. mdpi.comnih.gov
2,3-Diketogulonic acid (DKG) Hydrolysis ProductFormed from the irreversible hydrolysis of DHA. researchgate.nettermedia.pl
Oxalate and L-Threonate Final Degradation ProductsFormed from the subsequent breakdown of DKG. oup.comresearchgate.netnih.gov

Mechanistic and Kinetic Studies of Complex Degradation

Kinetic studies provide quantitative insight into the rates and mechanisms of L-Ascorbic acid iron(II) complex degradation. Research has shown that the reduction of Fe(III) by ascorbic acid is a rapid process that can be described by a two-stage kinetic model, particularly at pH values of 5 and 6. acs.org

The major stage of the reaction, accounting for approximately 80% of the reduction, follows a specific rate law. The reaction is found to be 1.811th order with respect to the concentration of Fe(III) and exhibits apparent zero-order kinetics with respect to the ascorbic acid concentration. acs.org This indicates that while ascorbic acid is essential for the reaction, its concentration does not proportionally affect the rate within the studied range. The rate of this reaction is highly dependent on pH, decreasing by an order of magnitude as the pH increases from 5 to 6. acs.org

The generalized rate equation for the major stage of Fe(III) reduction by ascorbic acid is: Rate = -d[Fe³⁺]/dt = k[Fe³⁺]¹·⁸¹¹ acs.org

ConditionReaction Order (re: Fe(III))Rate Constant (k)Reference
pH 5.0 (Fresh Fe(III) solution)1.8111.464 ± 0.44 mM-0.811 min-1 acs.org
pH 6.0 (Fresh Fe(III) solution)1.8110.180 ± 0.09 mM-0.811 min-1 acs.org
pH 6.0 (17-hour-old Fe(III) solution)1.8110.051 ± 0.03 mM-0.811 min-1 acs.org

The aging of the Fe(III) solution was also found to slow the reaction rate at pH 6, likely due to the increased hydrolysis of Fe(III) over time, which hinders its reaction with ascorbic acid. acs.org At a more acidic pH of 4-5, an unstable mixed chelate complex has been observed to decay completely within several minutes at sub-millimolar concentrations of ascorbate. nih.govmdpi.com

Determination of Rate Constants for Degradation Pathways

The determination of rate constants for the degradation of L-ascorbic acid iron(II) complexes is complicated by the multiple, often simultaneous, reaction pathways. These include the reduction of Fe(III) by ascorbic acid, the formation of the Fe(II)-ascorbate complex, and the subsequent oxidation of this complex. Researchers have employed various kinetic models and experimental conditions to elucidate the rates of these different steps.

One significant area of study has been the kinetics of the reduction of Fe(III) by L-ascorbic acid (AA), which is a crucial precursor step to the state of the L-ascorbic acid iron(II) complex in many systems. Investigations have revealed that this reaction does not follow simple kinetics. For example, at pH 5 and 6, the reduction of Fe(III) by AA has been found to be zero-order with respect to the concentration of ascorbic acid but follows a more complex order with respect to the Fe(III) concentration. acs.orgresearchgate.net The major stage of this reduction, accounting for about 80% of the reaction, can be described by the rate equation:

-d[Fe3+]/dt = k[Fe3+]1.811 acs.orgresearchgate.net

This indicates a reaction order of approximately 1.811 with respect to Fe(III). acs.org The rate of this reduction is also highly dependent on pH, with the rate constant decreasing by an order of magnitude as the pH increases from 5 to 6. acs.orgresearchgate.net

The following table summarizes key research findings on the rate constants for the reduction of Fe(III) by L-ascorbic acid under various conditions.

pHTemperature (°C)Reactant Ratio (AA/Fe)Reaction Order (with respect to Fe(III))Rate Constant (k)
525 ± 21:11.8111.464 ± 0.44 mM-0.811 min-1
525 ± 210:11.8112.912 ± 0.52 mM-0.811 min-1
625 ± 21:1 (fresh Fe(III) solution)1.8110.180 ± 0.09 mM-0.811 min-1
625 ± 21:1 (1-hour-old Fe(III) solution)1.8110.107 ± 0.07 mM-0.811 min-1
625 ± 21:1 (17-hour-old Fe(III) solution)1.8110.051 ± 0.03 mM-0.811 min-1

This table presents data on the kinetics of Fe(III) reduction by L-ascorbic acid, a key process influencing the stability of the subsequent Fe(II) complex. Data sourced from Hsieh and Hsieh (2000). acs.orgresearchgate.net

Once the L-ascorbic acid iron(II) complex is formed, its own stability and degradation are of primary interest. The degradation can be influenced by the presence of other ligands, leading to the formation of mixed-ligand complexes with their own distinct stability profiles. For example, in the presence of the iron chelator deferiprone (B1670187) (L1), a mixed chelate complex, FeL12Asc, can form. nih.govmdpi.com This mixed complex is reportedly redox-stable at a physiological pH of 7.4. nih.govmdpi.com However, in weakly acidic solutions (pH 4-5), it becomes unstable and decomposes. nih.govmdpi.com The rate of this decomposition is dependent on the concentration of the ascorbate anion. nih.govmdpi.com

The table below details research findings on the rate constants and characteristic decay times related to the degradation and transformation of iron-ascorbate complexes.

Complex/ReactionpHAscorbate ConcentrationRate Constant (k) / Characteristic Time (τ)
FeL12Asc formation7.4Not specifiedk ≈ 6 M-1s-1
FeL12Asc decay4.00.05 mMτ ≈ 350 s
FeL12Asc decay4.00.5 mMτ ≈ 25 s
Catalytic oxidation: Fe(III) + AH2 (protonated ascorbic acid) + O22.8Not specifiedk = 5.7 x 104 M-2s-1
Catalytic oxidation: Fe(III) + AH- (ascorbate anion) + O27.0Not specifiedk = 4.7 x 104 M-2s-1

This table provides kinetic data for the formation and decay of a mixed-ligand iron-ascorbate complex and for the catalytic oxidation of different forms of ascorbic acid by Fe(III). Data sourced from Tumanov et al. (2020) and Shen et al. (2021). nih.govmdpi.comnih.gov

Theoretical and Computational Investigations of L Ascorbic Acid Iron Ii Complexes

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of metal complexes, including those of L-ascorbic acid with iron(II). scielo.org.zadergipark.org.tr DFT methods allow for the accurate calculation of molecular structures, electronic properties, and spectroscopic parameters, providing a detailed picture of the coordination environment. nih.govijacskros.com

DFT calculations are instrumental in predicting the three-dimensional structures of L-Ascorbic acid iron(II) complexes. L-ascorbic acid can coordinate with metal ions through various donor atoms, primarily the oxygen atoms of the deprotonated hydroxyl groups at the C2 and C3 positions of the lactone ring, forming a stable five-membered chelate ring. mdpi.com

Table 1: Predicted Structural Parameters for a Generic [Fe(II)(Ascorbate)₂(H₂O)₂] Complex
ParameterTypical Predicted ValueMethod
Coordination GeometryDistorted OctahedralDFT (B3LYP)
Fe-O (Ascorbate) Bond Length~2.0 - 2.2 ÅDFT (B3LYP)
Fe-O (Water) Bond Length~2.1 - 2.3 ÅDFT (B3LYP)
O-Fe-O Bite Angle (Chelate)~80° - 90°DFT (B3LYP)
Ground Spin StateHigh-spin (S=2)DFT (B3LYP)

Computational methods are crucial for interpreting experimental spectra. DFT can be used to calculate vibrational frequencies, which aids in the assignment of bands in infrared (IR) and Raman spectra. nih.gov For L-Ascorbic acid iron(II) complexes, theoretical vibrational analysis can confirm the coordination of the ascorbate (B8700270) ligand by identifying shifts in the characteristic vibrational modes, such as the C=O and C=C stretching frequencies of the lactone ring, upon complexation with the Fe(II) ion. at.ua

DFT calculations combined with a scaled quantum mechanics force field methodology can be used to fit theoretical wavenumber values to experimental ones, allowing for a complete and accurate assignment of the observed bands in the infrared spectrum. nih.gov In addition to vibrational spectra, DFT can be employed to calculate other spectroscopic properties. For instance, it can predict the parameters for Mössbauer spectroscopy, such as the isomer shift (δ) and quadrupole splitting (ΔEQ), which are highly sensitive to the electronic structure and coordination environment of the iron center. nih.govbirzeit.edu Time-dependent DFT (TD-DFT) can also be used to simulate electronic absorption spectra (UV-Vis), helping to understand the electronic transitions responsible for the color of the complexes.

The reactivity of L-Ascorbic acid iron(II) complexes can be analyzed using global reactivity descriptors derived from DFT calculations. These parameters are based on the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxiapptec.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical stability of a molecule; a larger gap implies higher stability and lower chemical reactivity. nih.govresearchgate.net From the HOMO and LUMO energies, several key reactivity indices can be calculated: ijarset.comajchem-a.com

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2. This parameter measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Softness (S): S = 1 / (2η). Softness is the reciprocal of hardness and indicates higher polarizability and reactivity. ijarset.com

Electronegativity (χ): χ = (I + A) / 2. This measures the ability of a molecule to attract electrons. researchgate.net

Chemical Potential (μ): μ = -χ. This describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the electron-accepting capability of a species. researchgate.net

These parameters, calculated for the L-Ascorbic acid iron(II) complex, provide a quantitative basis for understanding its reactivity in various chemical and biological processes.

Table 2: Calculated Global Reactivity Descriptors for L-Ascorbic Acid (Illustrative Values)
ParameterCalculated Value (eV)Interpretation
EHOMO-6.45Electron-donating ability
ELUMO-1.51Electron-accepting ability
HOMO-LUMO Gap (ΔE)4.94Indicates chemical stability researchgate.net
Chemical Hardness (η)2.47Resistance to deformation researchgate.net
Chemical Softness (S)0.20 eV-1Polarizability and reactivity
Electronegativity (χ)3.98Electron-attracting tendency researchgate.net
Electrophilicity Index (ω)3.21Propensity to accept electrons researchgate.net

Thermodynamic and Kinetic Modeling of Complexation and Redox Processes

Beyond static quantum chemical calculations, thermodynamic and kinetic modeling provides a dynamic view of the formation and reactions of L-Ascorbic acid iron(II) complexes in solution.

The stability of metal complexes in solution is quantified by their stability constants (or formation constants). Computational methods can support the experimental determination of these constants. researchgate.net DFT calculations can be used to compute the Gibbs free energy of the complexation reaction, from which the stability constant (log β) can be estimated. By comparing the free energies of various possible structures and stoichiometries, computational tools can help identify the most thermodynamically favorable complexes in solution. researchgate.net

Table 3: Identified Fe(II)-Ascorbate Species and Stability Constants
SpeciesLog βPredominant pH RangeReference
[Fe(HAsc)]⁺-Acidic e3s-conferences.orge3s-conferences.org
[Fe(Asc)]⁰-Near Neutral e3s-conferences.orge3s-conferences.org
[Fe(HAsc)₂]⁰-Acidic e3s-conferences.orge3s-conferences.org
*Note: Quantitative Log β values from purely computational studies are not readily available in the literature; the table reflects species identified through combined experimental and modeling approaches.*

L-ascorbic acid is a potent reducing agent, and its interaction with iron often involves redox reactions. Ascorbic acid can reduce Fe(III) to Fe(II), and the resulting Fe(II)-ascorbate complex can participate in further reactions, such as Fenton-type chemistry, which generates reactive oxygen species. mdpi.comnih.govresearchgate.net

Kinetic modeling, often using software based on the Kinetics Preprocessor (KPP), can be employed to simulate the complex web of reactions. escholarship.orgnih.gov By building a chemical model that includes all relevant species and reactions (complexation, dissociation, oxidation, reduction), researchers can simulate the concentration changes over time. By fitting the model's output to experimental data, it is possible to derive or constrain the rate constants for key reaction steps. nih.gov For example, models have been developed to determine the rate constants for the catalytic oxidation of ascorbic acid in the presence of iron ions and oxygen. escholarship.orgnih.gov These simulations are essential for understanding the pro-oxidant versus antioxidant behavior of the iron-ascorbate system under different conditions and for elucidating complex reaction mechanisms, including the formation of transient intermediates. birzeit.eduresearchgate.net

Table 4: Selected Reaction Rate Constants in Iron-Ascorbate Systems
ReactionRate Constant (k)ConditionsReference
Fe(III) + Ascorbate → Fe(II) + Ascorbyl RadicalHighly pH dependentAqueous pjsir.org
Fe(III) + AH₂ + O₂ (catalytic)5.7 × 10⁴ M⁻²s⁻¹pH 2.8 nih.gov
Fe(III) + AH⁻ + O₂ (catalytic)4.7 × 10⁴ M⁻²s⁻¹pH 7.0 nih.gov
Fe(II) + H₂O₂ (Fenton Reaction)~60-70 M⁻¹s⁻¹Aqueous nih.gov

Advanced Analytical Methodologies for Iron Speciation in the Presence of L Ascorbic Acid

Spectrophotometric Speciation Techniques

Spectrophotometry remains a cornerstone for iron speciation due to its simplicity, cost-effectiveness, and reliability. These methods are typically based on the reaction of iron ions with a chromogenic agent to form a colored complex, the absorbance of which is measured at a specific wavelength. L-ascorbic acid plays a crucial role as a reducing agent to convert iron (III) to iron (II).

The differential determination of iron (II) and iron (III) is commonly achieved through a multi-step spectrophotometric process. The underlying principle involves measuring the native iron (II) concentration, reducing all iron (III) to iron (II) to measure the total iron concentration, and then calculating the iron (III) concentration by subtraction.

A widely used method involves the reaction between iron (II) and a ligand such as 1,10-phenanthroline (B135089) (o-phenanthroline) to form a stable, intensely colored red-orange complex that absorbs light at approximately 510-515 nm. ub.ac.idjcsp.org.pk The procedure is as follows:

Iron (II) Determination : An aliquot of the sample is directly mixed with the 1,10-phenanthroline solution. The absorbance of the resulting complex is measured, which corresponds to the initial concentration of iron (II).

Total Iron Determination : A second aliquot of the sample is treated with L-ascorbic acid. This reduces all present iron (III) to iron (II). Subsequently, 1,10-phenanthroline is added to complex with the total iron (II) (the initial amount plus the reduced portion). The absorbance of this solution provides the total iron concentration. ub.ac.idjcsp.org.pk

Iron (III) Determination : The concentration of iron (III) is calculated by subtracting the iron (II) concentration from the total iron concentration. ub.ac.id

Mössbauer spectroscopy and stopped-flow spectrophotometry have also been used to study the intermediates and end products of the reaction between iron (III) and ascorbic acid, confirming that at low pH, iron (II) is the sole product. birzeit.edu

The efficiency and accuracy of the speciation process are highly dependent on the concentration of the reducing agent, L-ascorbic acid, and the pH of the solution.

Concentration of L-Ascorbic Acid: The concentration of L-ascorbic acid must be sufficient to ensure the complete reduction of iron (III) to iron (II) for an accurate total iron measurement. Research has shown that as the concentration of ascorbic acid increases, more iron (III) is reduced, leading to a higher absorbance of the resulting Fe(II)-phenanthroline complex. ub.ac.id Studies have identified an optimal concentration for maximum reduction capacity. For instance, one study determined the maximum reducing capacity was achieved at an L-ascorbic acid concentration of 4.46 x 10⁻⁴ M. ub.ac.idub.ac.idsemanticscholar.orgresearchgate.net

Influence of pH: The pH of the solution is a critical parameter. L-ascorbic acid is most effective as a reducing agent for iron (III) in acidic conditions. ub.ac.id

At a low pH (typically between 1 and 4), the reduction of iron (III) by ascorbic acid is quantitative and rapid. ub.ac.idub.ac.id Below pH 4, Mössbauer data indicates that iron (II) is the only product of the reaction. birzeit.edu

As the pH increases above 3, the reduction efficiency may decrease. This is attributed to the hydrolysis of iron (III), which forms various hydrolysis products and eventually hydroxide (B78521) precipitates, making it less available for reduction. ub.ac.id

At physiological pH (around 7.4), the interaction is more complex. Iron ascorbate (B8700270) solutions can be unstable, and in the presence of oxygen, Fe(II) can be converted to Fe(III) species, which may then form polynuclear iron polymers. nih.govresearchgate.net

One study chose a pH of 1 as the optimal condition for further experiments to ensure the complete reduction of iron (III) and the stability of the resulting complex. ub.ac.id

Table 1: Optimal Conditions for Iron Speciation Using L-Ascorbic Acid and Spectrophotometry
ParameterOptimal Value/RangeRationaleSource
L-Ascorbic Acid Concentration4.46 x 10⁻⁴ MEnsures maximum reduction of Fe(III) to Fe(II) for total iron determination. ub.ac.idub.ac.idresearchgate.net
pH1 - 4Promotes complete and proportional reduction of Fe(III) and prevents its hydrolysis. ub.ac.idub.ac.idresearchgate.net
Wavelength (λmax)509.5 nmWavelength of maximum absorbance for the Fe(II)-o-phenanthroline complex. ub.ac.id

Development of High-Throughput and Flow-Based Analytical Platforms

To meet the demands of analyzing large numbers of samples efficiently, high-throughput and flow-based analytical platforms have been developed for iron speciation.

High-Throughput Methods: These methods often adapt established colorimetric assays to a microplate format (e.g., 96-well plates), allowing for the simultaneous analysis of many samples. An optical sensor method using a 96-well plate platform and a scanner for detection has been developed for the speciation of Fe(III) and Fe(II). mdpi.com This particular method avoids the need for reducing agents like ascorbic acid by exploiting the selective reaction of Fe(III) with the reagent Desferal at pH 2, while total iron (both Fe(II) and Fe(III)) reacts at pH 5. mdpi.com This approach simplifies the analytical procedure by merely changing the buffer pH. mdpi.com

Flow-Based Platforms: Flow Injection Analysis (FIA) is a powerful technique for automating wet chemical analyses. In the context of iron speciation, FIA systems can be configured to perform the necessary reduction, complexation, and detection steps in a continuous flow stream. A flow-injection system has been utilized with the Prussian Blue reaction for the determination of ascorbic acid, where ascorbic acid reduces Fe(III) to Fe(II). researchgate.net Another flow-based system, using a "sandwich technique," was developed for the simultaneous determination of iron (II) and ascorbic acid in pharmaceutical products. researchgate.net Hyphenated techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), offer a fast and efficient method for iron speciation, separating Fe(II) and Fe(III) using a short column before detection. nih.gov

Validation of Analytical Methods and Performance Metrics

The validation of any analytical method is crucial to ensure its reliability, accuracy, and precision. For spectrophotometric iron speciation methods using L-ascorbic acid, validation involves assessing several key performance metrics.

Linearity: The method should demonstrate a linear relationship between absorbance and concentration over a specific range. For a method using L-ascorbic acid and o-phenanthroline, a linear calibration curve was observed over the range of 0.2-2 mg/L with a high correlation coefficient (R² = 0.999). ub.ac.id Another validated method for total iron determination showed linearity from 0.1 mg/L to 30 mg/L. researchgate.netresearchgate.net

Accuracy: Accuracy is typically evaluated through recovery studies on spiked samples or by analyzing certified reference materials. The L-ascorbic acid-based method demonstrated high accuracy, with a reported recovery of 97%. ub.ac.idub.ac.id

Precision: Precision is expressed as the relative standard deviation (RSD) of replicate measurements. The aforementioned method showed good precision with an RSD of less than 2%. ub.ac.idub.ac.idresearchgate.net In a separate validation study, the intra-day precision (RSD) was 1.4%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): These metrics define the lowest concentration of the analyte that can be reliably detected and quantified. For a validated spectrophotometric method for iron determination, the LOD and LOQ were found to be 0.0108 mg/L and 0.0345 mg/L, respectively. researchgate.netresearchgate.net

Non Biological and Industrial Applications of L Ascorbic Acid Iron Ii Complexes in Chemical Processes

Applications in Chemical Synthesis and Catalysis

In the realm of chemical synthesis, L-ascorbic acid iron(II) complexes are primarily utilized for their redox activity, serving as specific reagents and as precursors for other valuable iron-containing compounds.

L-ascorbic acid is a potent reducing agent, capable of donating electrons to reduce ferric iron (Fe³⁺) to its more soluble ferrous form (Fe²⁺) . This ability is central to the function of the L-ascorbic acid iron(II) complex in various chemical reactions. The complex can act as a controlled reducing agent, where the ascorbic acid component maintains the iron in its reduced Fe²⁺ state, ready to participate in specific redox transformations .

One of the most significant applications of this redox capability is in Fenton and Fenton-like reactions. In the presence of hydrogen peroxide, the Fe²⁺ within the complex catalyzes the formation of highly reactive hydroxyl radicals (•OH) nih.gov. These radicals are powerful oxidizing agents used in various chemical processes, including the degradation of organic pollutants nih.govmdpi.com. The presence of ascorbic acid in the complex can accelerate the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle and increasing the efficiency of hydroxyl radical production nih.govmdpi.comresearchgate.net. The rate of oxidation of organic substrates in the Fenton reaction is often more effective in the presence of ascorbic acid mdpi.comnih.govmdpi.com.

The redox behavior of the L-ascorbic acid iron(II) system is highly dependent on environmental factors, particularly pH. At low pH, L-ascorbic acid readily reduces Fe³⁺ to Fe²⁺ birzeit.edu. This pH-dependent reactivity is a critical factor in controlling the outcome of redox transformations.

The L-ascorbic acid iron(II) complex can also serve as a precursor in the synthesis of other iron-containing compounds, particularly iron oxide nanoparticles. In these syntheses, ascorbic acid often plays a dual role as both a reducing agent and a capping agent . As a reducing agent, it facilitates the formation of iron oxides from iron salts. As a capping agent, the oxidized form of ascorbic acid, dehydroascorbic acid, can adsorb to the surface of the newly formed nanoparticles, preventing their agglomeration and controlling their size and stability tandfonline.com. This is crucial for producing nanoparticles with desired properties for various applications. For instance, understanding the coordination chemistry between iron and ascorbate (B8700270) is key to controlling the properties of these nanomaterials .

Functional Roles in Materials Science and Engineering

The applications of L-ascorbic acid iron(II) complexes extend into materials science, where their reducing and catalytic properties are harnessed for the modification of materials and the initiation of polymerization processes.

L-ascorbic acid is recognized as an effective and environmentally friendly reducing agent for graphene oxide (GO) nih.govsci-hub.stnih.gov. While the reduction is often carried out with L-ascorbic acid alone, the underlying principles of iron-catalyzed reduction are relevant. L-ascorbic acid can achieve a carbon-to-oxygen ratio and conductivity in reduced graphene oxide (r-GO) comparable to those obtained with the more hazardous reducing agent, hydrazine (B178648) nih.gov. The use of L-ascorbic acid offers a "green" and scalable method for producing r-GO, a material with significant potential in electronics, energy storage, and composites nih.govsci-hub.stnih.govrsc.org. The oxidized products of L-ascorbic acid can also act as capping agents, stabilizing the reduced graphene oxide sheets and preventing their re-agglomeration sci-hub.st.

Reducing Agent Advantages Disadvantages Resulting Material Properties
L-Ascorbic Acid Environmentally friendly, non-toxic, efficient removal of oxygen groups nih.govsci-hub.stSlower reaction rate compared to some other agentsHigh C/O ratio, good conductivity, stable dispersions nih.govsci-hub.st
Hydrazine Highly effective reducing agentHighly poisonous and explosive sci-hub.stHigh C/O ratio, good conductivity

In the field of polymer chemistry, iron(II) salts, often in the presence of a reducing agent like ascorbic acid, are used as part of redox initiation systems for polymerization nih.gov. Specifically, in the polymerization of acrylic acid to form hydrogels, an iron-based redox system is employed. This system typically includes a strong oxidant (like persulfates) and one or two reducing agents to initiate the formation of free radicals, which then propagate the polymerization nih.gov.

L-ascorbic acid acts as an accelerant in this process. Its primary role is to reduce Fe³⁺ ions back to Fe²⁺, thus maintaining the concentration of the active iron(II) species and ensuring a continuous production of free radicals nih.gov. This leads to high polymerization efficiency and conversion rates. The resulting hydrogels have various applications, including in the synthesis of metal nanoparticles for water treatment nih.gov. The chelating behavior of ascorbic acid can also influence the loading of iron within the polymer matrix nih.gov.

Environmental Chemistry Applications

The redox properties of L-ascorbic acid iron(II) complexes are also beneficial in environmental chemistry, particularly in the context of water remediation. Granular metallic iron (gFe⁰) is widely used for the removal of various pollutants from aqueous solutions mdpi.com. The intrinsic reactivity of gFe⁰ can be characterized by its dissolution in an ascorbic acid solution mdpi.com.

Ascorbic acid, being an excellent chelating agent for Fe²⁺ and a reducing agent for Fe³⁺, promotes the dissolution of Fe⁰ to Fe²⁺ while preventing its further oxidation to Fe³⁺ mdpi.com. This is crucial because Fe²⁺ is often the more reactive species in the degradation of contaminants. The formation of stable Fe(II)-ascorbate complexes at pH values from 3.0 to 8.0 helps to sustain the remediation process mdpi.com. The use of ascorbic acid in this context provides a more accurate and less expensive method for characterizing the reactivity of metallic iron for water remediation compared to other methods like the EDTA test mdpi.com.

Removal of Dissolved Metal Contaminants

L-Ascorbic acid iron(II) complexes, and the synergistic action of their components, are utilized in environmental remediation for the removal of dissolved metal contaminants from soil and wastewater. The process leverages the potent reducing capabilities of L-ascorbic acid and the redox chemistry of iron. L-ascorbic acid is a powerful reducing agent that can convert toxic, soluble heavy metal ions into less toxic, less soluble, or more readily adsorbable forms. rsc.orgresearchgate.net

The primary mechanism involves the reduction of higher oxidation state metal ions. For instance, the highly toxic and mobile hexavalent chromium (Cr(VI)) can be reduced to the less toxic and less mobile trivalent chromium (Cr(III)), which readily precipitates out of solution as chromium hydroxide (B78521). The presence of iron, particularly zero-valent iron (Fe⁰) or ferrous iron (Fe²⁺), plays a crucial role in these remediation processes. mdpi.com L-ascorbic acid can sustain the reductive dissolution of passivating iron(III) oxide layers on Fe⁰, continuously exposing the reactive Fe⁰ surface for contaminant reduction. mdpi.comresearchgate.net It also rapidly reduces any generated ferric iron (Fe³⁺) back to the ferrous (Fe²⁺) state, which can then participate in further reduction of contaminants. researchgate.netnih.govmdpi.com

In a study on treating lead-contaminated soils, a combination of L-ascorbic acid (referred to as VC) with chelating agents like HCl and Na₂EDTA was shown to be effective in removing lead (Pb). rsc.org The ascorbic acid not only acts as a reducing agent but also as an organic acid that can react with organic compounds in the soil, aiding the removal of organically-bound lead. rsc.org

Research has demonstrated the effectiveness of iron-based systems, enhanced by agents like ascorbic acid, for removing various contaminants. The following table summarizes findings from studies on contaminant removal using iron-based technologies, which are often enhanced by the presence of reducing agents like ascorbic acid.

Table 1: Efficiency of Iron-Based Systems in Contaminant Removal

Contaminant System Removal Efficiency (%) Key Findings
Hexavalent Chromium (Cr(VI)) Metallic Iron (Fe⁰) >99% Fe⁰ reduces Cr(VI) to Cr(III), which then precipitates. The reactivity of Fe⁰ can be maintained by agents that prevent surface passivation. mdpi.com
Chemical Oxygen Demand (COD) Fe⁰-amended UASB reactor 81.8 - 96.1% Zero-valent iron significantly improved the biodegradability of wastewater from Vitamin C biosynthesis. nih.govtandfonline.com
Phosphate (B84403) Fe⁰-amended UASB reactor 68.5 - 85.2% The iron-amended system showed significantly higher phosphate removal compared to the control (<2%). tandfonline.com

| Phenol & COD | L-ascorbic acid-mediated Fe/Cu Nanoparticles | 76.91% (Phenol)83.33% (COD) | Nanoparticles synthesized using ascorbic acid were effective adsorbents for organic pollutants in industrial wastewater. |

Utility as a Research Tool in Laboratory Settings

Antioxidant in Fluorescence-Based Techniques for Photobleaching Retardation

In laboratory research, particularly in fluorescence microscopy, a significant challenge is photobleaching—the photochemical destruction of a fluorophore upon exposure to excitation light. wikipedia.orgresearchgate.net This process limits the duration of imaging experiments and can compromise quantitative analysis. The mechanism of photobleaching often involves the fluorophore entering a long-lived triplet state, from which it can react with molecular oxygen to produce reactive oxygen species (ROS) that ultimately destroy the fluorophore. researchgate.netresearchgate.net

To mitigate this, antioxidant "cocktails" are often added to the imaging medium. L-ascorbic acid is a key component of these cocktails due to its potent antioxidant properties. nih.govnih.gov It can quench ROS and may also be able to reduce the fluorophore from its triplet state back to the ground state, preventing the destructive chemical reactions.

While L-ascorbic acid is a powerful antioxidant, its interaction with transition metals like iron can be complex, exhibiting either pro-oxidant or antioxidant effects depending on the conditions. nih.govnih.govnih.govnih.gov In the context of photobleaching, the combination of ascorbic acid with iron(II) is not a standard or widely documented antifade agent. The presence of free iron(II) could potentially be detrimental, as it can catalyze the formation of highly damaging hydroxyl radicals from hydrogen peroxide via the Fenton reaction. nih.gov

However, the pro-oxidant activity of the iron-ascorbate system is highly dependent on the chemical environment and the chelation state of the iron. It has been shown that when iron is appropriately chelated, ascorbic acid at physiological concentrations acts as a strong antioxidant. mdpi.com In a controlled laboratory setting for fluorescence microscopy, if iron(II) were to be used alongside ascorbic acid, it would likely be as part of a carefully formulated redox buffer system. The ascorbic acid could maintain iron in its Fe(II) state, and the complex itself might act as an efficient scavenger of specific ROS generated during fluorescence excitation. The chelated iron-ascorbate complex may have different redox properties than free iron ions, potentially favoring antioxidant pathways. mdpi.com

The primary strategy to combat photobleaching remains the use of established commercial antifade reagents or well-characterized chemical systems that typically rely on enzymatic oxygen scavenging (e.g., glucose oxidase/catalase) or specific triplet state quenchers. The direct application of a simple L-ascorbic acid iron(II) mixture is less common due to the risk of pro-oxidant effects. However, the underlying principle of using a reducing agent (ascorbate) in conjunction with a redox-active metal could be a component of more complex, proprietary antifade formulations.

The following table illustrates the general effect of antioxidants on fluorophore stability, which is the principle behind using substances like L-ascorbic acid for photobleaching retardation.

Table 2: Effect of Antioxidants on Fluorophore Photostability

Fluorophore Imaging Conditions Additive Observation
Generic Fluorophores Fluorescence Microscopy Commercial Antifade Agents Significant increase in the time before fluorescence intensity drops to 50% of its initial value. researchgate.net
Fluorescein Fixed Cells Commercial Antifade Agents Varied efficiency in countering photobleaching and preserving the initial signal, highlighting the importance of formulation. researchgate.net

| Various Probes | Time-Lapse Microscopy | Antioxidant Cocktails (often containing ascorbate) | Enables longer acquisition times by reducing the rate of photobleaching, crucial for observing dynamic cellular processes. wikipedia.org |

Q & A

Q. What are the key physicochemical properties of L-ascorbic acid critical for studying its interaction with iron(II)?

  • Methodological Answer : L-Ascorbic acid exhibits pH-dependent redox activity due to its pKa values (4.17 and 11.57), which influence protonation states and chelation behavior with iron(II) . Its extinction coefficients (EmM = 7.0 at 265 nm in water; 7.5 at 245 nm in acidic conditions) enable UV-Vis quantification in iron(II)-containing systems . Researchers should calibrate spectrophotometric measurements at these wavelengths and account for pH effects on ascorbate speciation (e.g., ascorbic acid vs. ascorbate anion) when designing experiments.

Q. How does L-ascorbic acid stabilize iron(II) in aqueous solutions, and what experimental conditions prevent oxidation?

  • Methodological Answer : L-Ascorbic acid acts as a reducing agent, maintaining iron(II) in its reduced state via inner-sphere electron transfer mechanisms . To minimize oxidation:
  • Use degassed buffers (e.g., phosphate buffer at pH 4–6) under inert atmospheres (N₂/Ar).
  • Include chelators like EDTA to sequester trace oxidants (e.g., Fe³⁺, Cu²⁺) .
  • Monitor dissolved oxygen with electrochemical probes and validate stability via periodic ferrozine assays .

Q. What analytical methods are suitable for quantifying L-ascorbic acid in iron(II)-ascorbate systems?

  • Methodological Answer :
  • Potentiometric Titration : Modified flow-injection analysis (FIA) with ion-selective membranes detects ascorbate in pharmaceutical samples .
  • Spectrophotometry : Measure absorbance at 265 nm (neutral pH) or 245 nm (acidic pH), subtracting background iron(II) absorbance .
  • HPLC with Electrochemical Detection : Separates ascorbic acid from degradation products (e.g., dehydroascorbic acid) in complex matrices .

Q. How does pH modulate the redox interaction between L-ascorbic acid and iron(II)?

  • Methodological Answer : Below pH 4.17, ascorbic acid (protonated) reduces Fe³⁺ to Fe²⁺ via direct electron transfer. At pH > 4.17, ascorbate anions form soluble Fe²⁺-ascorbate chelates, enhancing iron bioavailability . Researchers should:
  • Use buffered solutions (e.g., citrate-phosphate) to maintain pH stability.
  • Track redox potential shifts using cyclic voltammetry to identify optimal pH ranges for Fe²⁺ stabilization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability constants (β) for iron(II)-ascorbate complexes?

  • Methodological Answer : Discrepancies arise from varying ionic strengths, ligand-to-metal ratios, and analytical techniques. To address this:
  • Perform competitive ligand experiments (e.g., vs. EDTA) under standardized conditions (I = 0.1 M KCl, 25°C) .
  • Use spectrophotometric titrations (250–300 nm) to monitor complex formation, coupled with computational modeling (e.g., Hyperquad) to refine β values .
  • Compare results with literature using the IUPAC Stability Constants Database, noting methodological differences .

Q. What encapsulation strategies improve the stability and bioavailability of iron(II)-ascorbate in delivery systems?

  • Methodological Answer :
  • Alginate Microencapsulation : Optimize Fe²⁺:ascorbate ratios (e.g., 1:2 molar ratio) and crosslink with Ca²⁺ to enhance bead integrity .
  • Response Surface Methodology (RSM) : Design experiments varying parameters (e.g., pH, polymer concentration) to maximize encapsulation efficiency. For example, a central composite design can model interactions between sodium alginate (1–3% w/v) and ascorbate concentration .
  • Validate stability via in vitro release studies simulating gastric (pH 1.2) and intestinal (pH 6.8) conditions .

Q. What mechanistic insights explain the electron transfer pathways in iron(II)-ascorbate redox reactions?

  • Methodological Answer :
  • Stopped-Flow Kinetics : Monitor transient intermediates (e.g., blue Fe²⁺-ascorbate complexes) at millisecond resolution .
  • Electron Paramagnetic Resonance (EPR) : Detect radical species (e.g., semidehydroascorbate) formed during electron transfer .
  • Computational Modeling : Density functional theory (DFT) simulations clarify inner-sphere vs. outer-sphere pathways based on ligand coordination geometry .

Q. How do competing ligands (e.g., phosphate, citrate) affect iron(II)-ascorbate interactions in biological systems?

  • Methodological Answer :
  • Competitive Binding Assays : Use UV-Vis titration (e.g., at 510 nm with ferrozine) to quantify Fe²⁺ displacement by ligands .
  • Speciation Modeling : Software like PHREEQC predicts dominant Fe²⁺ species under physiological conditions (e.g., 37°C, pH 7.4) .
  • Cell Culture Studies : Assess iron uptake in Caco-2 cells with/without ascorbate, using inductively coupled plasma mass spectrometry (ICP-MS) to quantify intracellular Fe²⁺ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferrous Ascorbate
Reactant of Route 2
Ferrous Ascorbate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.